ethyl N-benzoylimidocarbamate
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Overview
Description
Ethyl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and reactivity. Ethyl N’-benzoylcarbamimidate is particularly notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of ethyl N’-benzoylcarbamimidate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and reduced production costs. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-benzoylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyl isocyanate and ethyl alcohol.
Reduction: Reduction of ethyl N’-benzoylcarbamimidate can yield ethyl N’-benzoylcarbamate.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include benzoyl isocyanate, ethyl alcohol, and ethyl N’-benzoylcarbamate .
Scientific Research Applications
Ethyl N’-benzoylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this process include the inhibition of proteases and other hydrolases .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate that is less reactive than ethyl N’-benzoylcarbamimidate.
Benzoyl isocyanate: A related compound that is more reactive and used in different types of chemical reactions.
Ethyl N’-benzoylcarbamate: A reduction product of ethyl N’-benzoylcarbamimidate with different reactivity and applications.
Uniqueness
Ethyl N’-benzoylcarbamimidate is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl N'-benzoylcarbamimidate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(11)12-9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13) |
InChI Key |
QJCFJKKUNQKGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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